beta-Tocopherol

描述

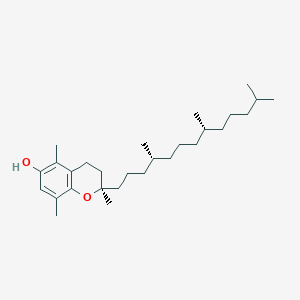

Beta-Tocopherol is one of the four tocopherols, which are part of the vitamin E family. These compounds are lipophilic antioxidants, meaning they are soluble in fats and protect cells from oxidative damage. This compound, along with alpha, gamma, and delta tocopherols, is synthesized exclusively by photosynthetic organisms such as plants, algae, and some cyanobacteria . The structure of this compound consists of a polar chromanol ring and a hydrophobic phytyl chain, with specific methyl groups attached to the chromanol ring .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Tocopherol can be synthesized through several chemical routes. One common method involves the methylation of gamma-Tocopherol. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is often extracted from plant oils. The extraction process involves solvent extraction, where organic solvents like hexane are used to dissolve the tocopherols from the plant material . The tocopherols are then separated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Oxygen or reactive oxygen species in the presence of light or heat.

Reduction: Ascorbate or glutathione in aqueous solutions.

Substitution: Various alkylating agents in the presence of bases.

Major Products Formed:

Oxidation: Tocopherol quinone.

Reduction: Regenerated this compound.

Substitution: Various substituted tocopherol derivatives.

科学研究应用

Antioxidant Properties and Mechanisms

Beta-tocopherol functions primarily as an antioxidant, protecting cells from oxidative stress. It is known to inhibit various enzymes involved in inflammatory responses and cellular signaling, including protein kinase C (PKC) and phospholipase A2 . These actions suggest its role in modulating immune responses and reducing inflammation.

Epidemiological Evidence

The Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study provides significant insights into the effects of tocopherols on cancer risk. Conducted among male smokers in Finland, this study assessed the impact of beta-carotene and alpha-tocopherol supplementation on lung cancer incidence. Key findings include:

- Lung Cancer Risk : Participants receiving beta-carotene showed an increased incidence of lung cancer, while alpha-tocopherol supplementation was associated with a reduced risk of prostate cancer by 32% .

- Mortality Rates : The study reported an overall increase in mortality among those supplemented with beta-carotene compared to controls .

Mechanistic Insights

Research indicates that tocopherols may influence cancer cell behavior through apoptosis induction and modulation of signaling pathways. For instance, this compound has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents in breast cancer models, suggesting a synergistic effect in cancer treatment .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's. Research indicates that tocopherols can modulate amyloid precursor protein (APP) processing and reduce the production of amyloid-beta (Aβ), a hallmark of Alzheimer's disease .

Case Study Insights

In vitro studies demonstrated that treatment with this compound significantly improved cell viability in neuronal cells under oxidative stress conditions, indicating its potential as a therapeutic agent for neuroprotection .

Dietary Sources and Supplementation

This compound is found in various dietary sources, including vegetable oils, nuts, seeds, and green leafy vegetables. Its bioavailability and efficacy can be influenced by dietary fat intake and overall nutritional status.

Recommended Dosages

While specific dosages for cancer prevention or neuroprotection are still under investigation, general recommendations for vitamin E intake suggest about 15 mg (22.4 IU) per day for adults .

Summary of Findings

The applications of this compound span across various health domains, particularly in cancer prevention and neuroprotection. The following table summarizes key findings from major studies:

作用机制

Beta-Tocopherol acts primarily as a radical scavenger. It donates a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage to cell membranes . The resulting tocopherol radical is more stable and can be reconverted to this compound by reacting with other antioxidants such as ascorbate or glutathione . This cycle allows this compound to continuously protect cells from oxidative stress.

相似化合物的比较

Alpha-Tocopherol: The most biologically active form of vitamin E, with three methyl groups on the chromanol ring.

Gamma-Tocopherol: Contains two methyl groups at different positions compared to beta-Tocopherol.

Delta-Tocopherol: Has only one methyl group on the chromanol ring.

Uniqueness of this compound: this compound is unique in its specific arrangement of methyl groups on the chromanol ring, which influences its antioxidant activity and biological functions . While alpha-Tocopherol is the most potent form in terms of vitamin E activity, this compound also plays a crucial role in protecting cells from oxidative damage and has distinct properties that make it valuable in various applications .

生物活性

Beta-tocopherol, one of the forms of vitamin E, has garnered attention for its potential biological activities and health benefits. This article explores its biological activity, mechanisms of action, and implications for health based on diverse research findings.

Overview of this compound

This compound is a member of the tocopherol family, which includes alpha-, gamma-, and delta-tocopherols. While alpha-tocopherol is the most studied and recognized for its antioxidant properties, this compound also exhibits significant biological activities that contribute to health.

Biological Activities

- Antioxidant Properties :

- Anti-Inflammatory Effects :

-

Cancer Prevention :

- Several studies have investigated the role of this compound in cancer prevention. The Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study (ATBC) found that supplementation with alpha-tocopherol reduced prostate cancer incidence; however, the effects of this compound specifically are less defined but suggest potential protective roles against certain cancers .

- Immune Function :

This compound's biological activities are mediated through several mechanisms:

- Signal Transduction Modulation : It influences various signaling pathways, including those involving protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are critical for cell proliferation and survival .

- Gene Expression Regulation : this compound can alter the expression of genes involved in antioxidant defense, apoptosis, and inflammation, thereby influencing cellular responses to stressors .

- Interaction with Lipids : By integrating into cell membranes, this compound helps maintain membrane integrity and fluidity, which is essential for proper cellular function .

Case Studies

- Alpha-Tocopherol vs. This compound :

-

Longitudinal Studies :

- The ATBC study tracked over 29,000 male smokers and found that while alpha-tocopherol supplementation was associated with a reduced incidence of prostate cancer, beta-carotene supplementation was linked to increased lung cancer risk. This underscores the importance of understanding the distinct roles of different tocopherols in cancer prevention strategies .

Data Table: Comparative Biological Activities of Tocopherols

| Tocopherol Type | Antioxidant Activity | Anti-inflammatory Effects | Cancer Prevention | Immune Modulation |

|---|---|---|---|---|

| Alpha | High | Moderate | Significant | Strong |

| Beta | Moderate | Significant | Potential | Moderate |

| Gamma | Moderate | High | Potential | Moderate |

| Delta | Low | Low | Limited | Low |

化学反应分析

Radical Scavenging and Antioxidant Mechanisms

Beta-tocopherol neutralizes free radicals by donating a phenolic hydrogen atom from its chromanol ring, forming a stabilized tocopheroxyl radical. This reaction terminates lipid peroxidation chain reactions in biological systems .

-

Reaction with Lipid Peroxy Radicals :

The resulting tocopheroxyl radical (Toc-O) is less reactive and can be regenerated by ascorbate or glutathione .

-

Singlet Oxygen Quenching :

this compound reacts with to form tocopheryl quinones, which retain antioxidant activity .

Oxidation Pathways and Radical Stability

This compound undergoes one-electron oxidation in dry solvents (e.g., CHCl, CHCN), forming cation radicals that deprotonate to phenoxyl radicals. These radicals further oxidize to phenoxonium cations via an electrochemical ECE mechanism .

Key Observations:

-

Oxidation Products :

Interaction with Coantioxidants

This compound’s antioxidant efficiency is modulated by coantioxidants like flavonoids and ascorbates.

Synergistic vs. Antagonistic Effects:

-

Epicatechin (EC) and Epigallocatechin Gallate (EGCG) :

-

Ascorbyl Dibutyrate (ASDB) :

No regeneration occurs under anaerobic conditions, contrasting with alpha-tocopherol’s behavior in aerobic systems .

Metabolic Degradation and Excretion

This compound undergoes side-chain degradation via cytochrome P450 (CYP4F/CYP3A)-mediated ω-hydroxylation and β-oxidation, yielding metabolites:

Major Metabolites:

| Metabolite | Structure | Detection Site |

|---|---|---|

| γ-CEHC | Carboxyethyl hydroxychroman | Urine, Serum |

| γ-CMBHC | Carboxymethylbutyl hydroxychroman | Liver, Feces |

| Sulfated/Glucuronidated Derivatives | Conjugated forms | Urine |

-

Degradation Pathway :

Synthetic and Biosynthetic Reactions

-

Biosynthesis : Derived from γ-tocopherol via γ-tocopherol methyltransferase (VTE4) in plants .

-

Industrial Synthesis : Produced via condensation of isophytol and trimethylhydroquinone, yielding racemic mixtures (all-rac-beta-tocopherol) .

Reactivity in Polymerization Systems

In methyl methacrylate (MMA) polymerization initiated by benzoyl peroxide (BPO), this compound delays radical propagation:

| Parameter | This compound | Alpha-Tocopherol |

|---|---|---|

| Inhibition Period (IP) | 18.2 min | 22.5 min |

| (rate) | 0.032 mol/L·s | 0.028 mol/L·s |

| Lower IP and higher indicate reduced efficacy compared to alpha-tocopherol . |

Theoretical Insights (PM3 Calculations)

-

HOMO-LUMO Energy Gaps : this compound’s HOMO (-8.7 eV) aligns with benzoate radicals, favoring electron transfer .

-

Steric Effects : Dimethyl groups at C5 and C8 hinder interactions with bulky coantioxidants like EGCG .

This compound’s chemical behavior is shaped by its substitution pattern, redox potential, and interactions with biological and synthetic systems. While less potent than alpha- and delta-tocopherols in certain contexts, its metabolites and derivatives contribute to its role as a secondary antioxidant in vivo .

属性

IUPAC Name |

(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKWNUPNGFDFJ-DQCZWYHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873424, DTXSID30884931 | |

| Record name | DL-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R,R)-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

148-03-8, 16698-35-4 | |

| Record name | β-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16698-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016698354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R,R)-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9365K9PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TOCOPHEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U6A490501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike alpha-tocopherol, beta-tocopherol does not inhibit smooth muscle cell proliferation. [, , , , , , , ] In fact, this compound can actually prevent the growth inhibition caused by alpha-tocopherol when added simultaneously. [, , , , ] This suggests that the two tocopherols may compete for a common binding site, leading to different downstream effects. [, ]

A: Research indicates that alpha-tocopherol inhibits PKC activity, which is thought to be directly linked to its ability to limit smooth muscle cell proliferation. [, , , , , , , , , , ] this compound, on the other hand, does not inhibit PKC activity and can even prevent the inhibition caused by alpha-tocopherol. [, , , , ]

A: The presence of the third methyl group in alpha-tocopherol appears to be crucial for its inhibitory effect on smooth muscle cell proliferation. This compound, lacking this methyl group, does not exhibit this inhibitory activity and can even counteract the effect of alpha-tocopherol. [, , , , ]

A: Research suggests that oral supplementation with alpha-tocopherol can lead to decreased plasma levels of both this compound and gamma-tocopherol. [, ] This suggests a preferential uptake or plasma transport mechanism for alpha-tocopherol over other tocopherol forms. [, ]

A: High-performance liquid chromatography (HPLC) is a widely employed technique for analyzing tocopherol profiles in various matrices, including seeds, oils, and plasma. [, , , , , , , , ] This method allows for the separation and quantification of different tocopherol forms, such as alpha-, beta-, gamma-, and delta-tocopherol. [, , , , ] Gas chromatography (GC) is also used, particularly in conjunction with mass spectrometry (GC-MS), for identifying and quantifying tocopherols and their oxidation products. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。